molecular formula C14H19NO B14184739 4-Pentenamide, N-[(2R)-2-phenylpropyl]- CAS No. 834882-87-0

4-Pentenamide, N-[(2R)-2-phenylpropyl]-

Cat. No.: B14184739
CAS No.: 834882-87-0
M. Wt: 217.31 g/mol
InChI Key: IMVBSUJEBFBDGZ-LBPRGKRZSA-N
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Description

4-Pentenamide, N-[(2R)-2-phenylpropyl]- is an organic compound with a unique structure that includes a pentenamide backbone and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenamide, N-[(2R)-2-phenylpropyl]- typically involves the reaction of 4-pentenoic acid with an appropriate amine, such as (2R)-2-phenylpropylamine. The reaction is usually carried out under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pentenamide, N-[(2R)-2-phenylpropyl]- can undergo various chemical reactions, including:

    Oxidation: The double bond in the pentenamide moiety can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.

    Substitution: Electrophiles like bromine (Br2) for bromination of the phenyl ring.

Major Products Formed

    Epoxides: and from oxidation reactions.

    Amines: from reduction reactions.

    Brominated derivatives: from substitution reactions.

Scientific Research Applications

4-Pentenamide, N-[(2R)-2-phenylpropyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pentenamide, N-[(2R)-2-phenylpropyl]- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-4-pentenamide
  • N-methyl-N-phenyl-4-pentenamide

Uniqueness

4-Pentenamide, N-[(2R)-2-phenylpropyl]- is unique due to its specific stereochemistry and the presence of both a pentenamide and a phenylpropyl group. This combination of structural features imparts distinct reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

834882-87-0

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-[(2R)-2-phenylpropyl]pent-4-enamide

InChI

InChI=1S/C14H19NO/c1-3-4-10-14(16)15-11-12(2)13-8-6-5-7-9-13/h3,5-9,12H,1,4,10-11H2,2H3,(H,15,16)/t12-/m0/s1

InChI Key

IMVBSUJEBFBDGZ-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CNC(=O)CCC=C)C1=CC=CC=C1

Canonical SMILES

CC(CNC(=O)CCC=C)C1=CC=CC=C1

Origin of Product

United States

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